REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:11]([O:14][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1)(=[O:13])[CH3:12]
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Name
|
|
Quantity
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23 g
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Type
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reactant
|
Smiles
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IC1=CNC2=CC=CC=C12
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Name
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ethyl acetate petroleum ether
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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300 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
|
CUSTOM
|
Details
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with stirring, for 1 hour while the temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 500 mL round bottom flask was placed
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Type
|
ADDITION
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Details
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To the mixture was added CH3COOAg (31.6 g, 189.22 mmol)
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Type
|
CUSTOM
|
Details
|
to react
|
Type
|
FILTRATION
|
Details
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A filtration
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
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DISSOLUTION
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Details
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The resulting solution was dissolved with 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
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The resulting mixture was washed 2 times with 100 mL of NaCl(aq.)
|
Type
|
CUSTOM
|
Details
|
The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3
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Type
|
CUSTOM
|
Details
|
This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |